molecular formula C12H12BrN3O2 B14022674 ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B14022674
M. Wt: 310.15 g/mol
InChI Key: ASJMMQXEXKCWOH-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Step 1 Synthesis of Azide: - The starting material, 2-bromobenzyl chloride, is reacted with sodium azide in a solvent like dimethylformamide (DMF) to form 2-bromobenzyl azide.

    Step 2 Cycloaddition Reaction: - The 2-bromobenzyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (such as copper sulfate and sodium ascorbate) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of new triazole derivatives with different substituents.

    Hydrolysis: Formation of 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their function. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate: Contains a fluorine atom, potentially altering its chemical properties and interactions with biological targets.

    Ethyl 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of a halogen can significantly change its chemical behavior and applications.

Properties

IUPAC Name

ethyl 1-[(2-bromophenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJMMQXEXKCWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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